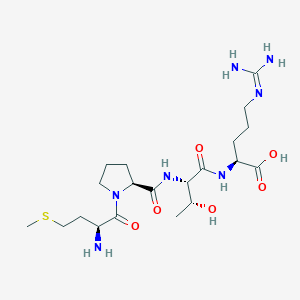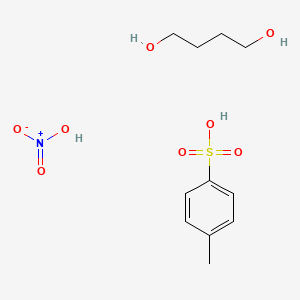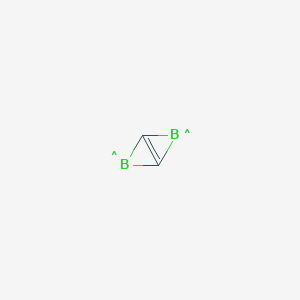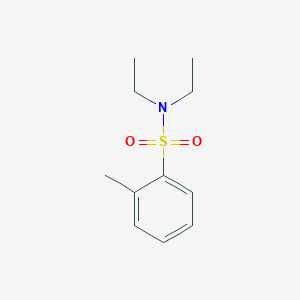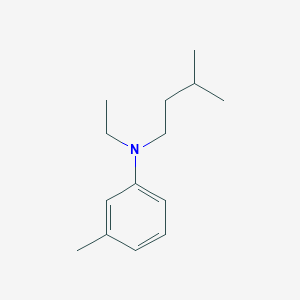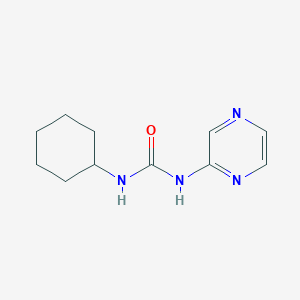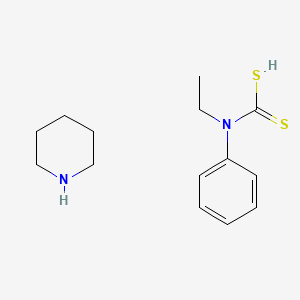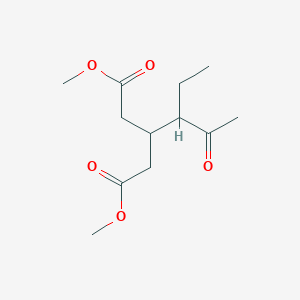
Pentanedioic acid, 3-(1-ethyl-2-oxopropyl)-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentanedioic acid, 3-(1-ethyl-2-oxopropyl)-, dimethyl ester is a chemical compound with the molecular formula C₁₂H₂₀O₅ and a molecular weight of 244.288 g/mol . This compound is known for its unique structure, which includes a pentanedioic acid backbone with a 1-ethyl-2-oxopropyl group and two methyl ester groups. It is used in various scientific research applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 3-(1-ethyl-2-oxopropyl)-, dimethyl ester typically involves the esterification of pentanedioic acid derivatives with appropriate alcohols under acidic conditions. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels .
化学反应分析
Types of Reactions
Pentanedioic acid, 3-(1-ethyl-2-oxopropyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学研究应用
Pentanedioic acid, 3-(1-ethyl-2-oxopropyl)-, dimethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of pentanedioic acid, 3-(1-ethyl-2-oxopropyl)-, dimethyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems. The 1-ethyl-2-oxopropyl group can also participate in various chemical reactions, influencing the compound’s overall activity and effects .
相似化合物的比较
Similar Compounds
Pentanedioic acid, dimethyl ester: Lacks the 1-ethyl-2-oxopropyl group, resulting in different chemical properties and reactivity.
Hexanedioic acid, dimethyl ester: Has a longer carbon chain, which affects its physical and chemical properties.
Butanedioic acid, dimethyl ester: Has a shorter carbon chain, leading to different reactivity and applications.
Uniqueness
Pentanedioic acid, 3-(1-ethyl-2-oxopropyl)-, dimethyl ester is unique due to the presence of the 1-ethyl-2-oxopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific scientific research applications and industrial uses .
属性
CAS 编号 |
863596-53-6 |
|---|---|
分子式 |
C12H20O5 |
分子量 |
244.28 g/mol |
IUPAC 名称 |
dimethyl 3-(2-oxopentan-3-yl)pentanedioate |
InChI |
InChI=1S/C12H20O5/c1-5-10(8(2)13)9(6-11(14)16-3)7-12(15)17-4/h9-10H,5-7H2,1-4H3 |
InChI 键 |
SWMNDUMLYPRODM-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(CC(=O)OC)CC(=O)OC)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl-](/img/structure/B15161411.png)
![N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B15161431.png)

